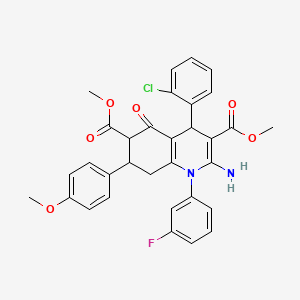![molecular formula C17H16ClNO3S B4304011 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4304011.png)
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid
Übersicht
Beschreibung
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, also known as CPAA, is a chemical compound that has gained significant interest in the field of scientific research. It is a member of the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties.
Wirkmechanismus
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and pain perception. By inhibiting COX enzymes, 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been found to exhibit a range of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the suppression of inflammatory cytokines. It has also been shown to reduce oxidative stress and improve antioxidant capacity, suggesting that it may have potential therapeutic applications in oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in lab experiments is its high potency and selectivity for COX enzymes, which allows for precise and targeted inhibition of prostaglandin production. However, one limitation is that 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid may have off-target effects on other enzymes and pathways, which could lead to unwanted side effects and complications.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanisms of action. Additionally, further studies are needed to determine the safety and efficacy of 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in human clinical trials.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory and painful conditions. 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has also been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-3-[(2-phenylsulfanylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-13-6-4-5-12(9-13)15(10-17(21)22)19-16(20)11-23-14-7-2-1-3-8-14/h1-9,15H,10-11H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSUEMNKDLEHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4303931.png)
![5-(3,4-dimethoxyphenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303933.png)
![N-(1-adamantylmethyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303937.png)
![2,2'-(5,5'-dioxooctahydro-2H,2'H,4H,4'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-4,4'-diyl)diacetic acid](/img/structure/B4303945.png)
![4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B4303956.png)

![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303982.png)

![dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4303993.png)
![4-(4-fluorophenyl)-1-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303995.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303997.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4304005.png)
![1-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4304008.png)
![3-(3-chlorophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B4304012.png)